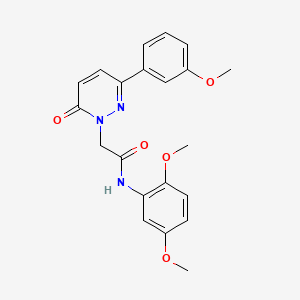

N-(2,5-dimethoxyphenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide

Description

N-(2,5-Dimethoxyphenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a pyridazinone-based acetamide derivative characterized by:

- A pyridazinone core (6-oxo-1,6-dihydropyridazine) at position 2 of the acetamide group.

- A 3-methoxyphenyl substituent at position 3 of the pyridazinone ring.

- An N-(2,5-dimethoxyphenyl) group on the acetamide moiety.

Properties

IUPAC Name |

N-(2,5-dimethoxyphenyl)-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O5/c1-27-15-6-4-5-14(11-15)17-8-10-21(26)24(23-17)13-20(25)22-18-12-16(28-2)7-9-19(18)29-3/h4-12H,13H2,1-3H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXKJEMPCCSXYBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)CN2C(=O)C=CC(=N2)C3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,5-dimethoxyphenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article focuses on the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula:

- IUPAC Name : this compound

- Molecular Formula : C21H23N3O4

- Molecular Weight : 377.43 g/mol

The structure features two methoxy groups on the phenyl ring and a pyridazinone moiety, which are significant for its biological activity.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit notable antitumor properties. For instance, derivatives tested against various cancer cell lines demonstrated significant cytotoxic effects. The mechanism often involves the induction of apoptosis and cell cycle arrest at specific phases.

Table 1: Antitumor Activity of Related Compounds

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | A549 (Lung) | 6.26 | Apoptosis induction |

| Compound B | HCC827 (Lung) | 6.48 | G1 phase arrest |

| This compound | MCF7 (Breast) | TBD | TBD |

The proposed mechanisms include:

- Topoisomerase Inhibition : Similar compounds have shown to inhibit topoisomerase II, a crucial enzyme in DNA replication, leading to DNA damage and subsequent apoptosis in cancer cells.

- Reactive Oxygen Species (ROS) Generation : The generation of ROS has been linked to the activation of apoptotic pathways in cancer cells.

- Cell Cycle Arrest : Studies indicate that these compounds may cause cell cycle arrest at the G1 phase, preventing further proliferation of cancer cells.

Case Studies

A notable study evaluated the effects of a closely related compound in vitro against multiple cancer cell lines. The results indicated a strong correlation between structural modifications and enhanced biological activity.

Case Study: Compound E Evaluation

- Objective : To assess the antitumor efficacy of Compound E compared to standard chemotherapeutics.

- Methodology : MTS cytotoxicity assays were conducted on various human cancer cell lines.

- Results : Compound E exhibited lower IC50 values than etoposide, indicating higher potency with reduced toxicity towards normal cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyridazinone Core Modifications

Compound A: 2-[3-(4-Chlorophenyl)-6-Oxopyridazin-1(6H)-yl]-N-(2,5-Dimethoxyphenyl)Acetamide ()

- Key Differences: Substituent on Pyridazinone: 4-Chlorophenyl vs. 3-Methoxyphenyl. Molecular Weight: 399.83 g/mol (vs. ~407.4 g/mol for the target compound, assuming C21H21N3O5).

Compound B: N-(3-(Azepan-1-ylsulfonyl)-4-Methylphenyl)-2-(4,5-Dichloro-6-Oxopyridazin-1(6H)-yl)Acetamide ()

- Key Differences: Pyridazinone Substituents: 4,5-Dichloro vs. single 3-methoxyphenyl. Aniline Group: Azepane sulfonamide and methyl vs. 2,5-dimethoxy. Synthetic Yield: 79% (high efficiency for a sulfonamide analog) .

Heterocyclic Core Replacements

Compound C: 2-((3-(3,5-Dimethoxyphenyl)-4-Oxo-3,4-Dihydropyrimidin-2-yl)Thio)-N-(6-(Trifluoromethyl)Benzothiazol-2-yl)Acetamide ()

- Core Replacement: Pyrimidinone (4-oxo-3,4-dihydropyrimidine) instead of pyridazinone.

- Key Features :

Compound D: N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2,5-Dimethoxyphenyl)Acetamide ()

- Core Replacement: Benzothiazole instead of pyridazinone.

- Key Features: The trifluoromethyl group increases hydrophobicity (CF3: LogP +0.88) and may enhance target binding through halogen interactions.

Substituent-Driven Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.